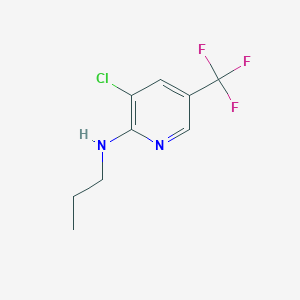

3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine

説明

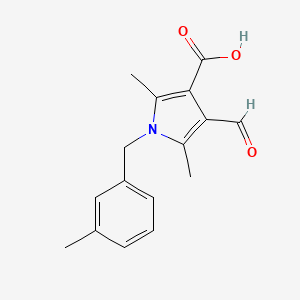

“3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine” is an aminopyridine . It is a molecular entity capable of accepting a hydron from a donor (Brønsted acid) . Trifluoromethylpyridines, such as this compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines has been reported in various literature. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . The chloride was then transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H4ClF3N2 . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .

Chemical Reactions Analysis

“this compound” acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules as inhibitors of NS5B in potential treatment of Hepatitis C .

科学的研究の応用

Nucleophilic Displacement and Chemical Synthesis

The activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines, including compounds related to 3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine, has been extensively studied. These compounds engage in nucleophilic displacement reactions with amines and ammonia. Such reactions have been leveraged to synthesize various derivatives, underscoring the chemical versatility and reactivity of these trifluoromethyl pyridines. The synthesis processes often yield compounds with potential applications in medicinal chemistry and material science (Dunn, 1999).

Organosilicon Polymer Synthesis

Derivatives of this compound have been used in the synthesis of organosilicon polymers. For instance, the condensation of [3-(triethoxysilyl)propyl]amine with 2-aminopyridine leads to cross-linked organosilicon copolymers. These materials exhibit ion-exchange properties and have potential applications in the recovery and selective extraction of precious metals from various mediums (Belousova et al., 2001).

Catalysis and Chemical Transformations

The compound and its related derivatives have been employed as substrates in catalytic processes, demonstrating the deprotonative functionalization of pyridine derivatives under ambient conditions. These studies highlight the ability of trifluoromethyl-substituted pyridines to undergo chemical transformations efficiently, leading to various aldehyde products. This reactivity is crucial for synthesizing complex molecules in pharmaceutical research (Shigeno et al., 2019).

Anticancer Research

Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their anticancer activity. These compounds exhibit promising bioactivity against various cancer cell lines, highlighting the potential of trifluoromethyl pyridines in the development of new anticancer agents (Chavva et al., 2013).

Material Science and Coordination Chemistry

Trifluoromethyl pyridines have been utilized in the synthesis of mononuclear Mn(II) complexes, demonstrating their utility in coordination chemistry. These complexes, involving amino-pyridine pentadentate ligands, have been explored for their electron paramagnetic resonance properties, offering insights into the magnetic characteristics of such materials. This research contributes to the understanding of molecular magnetism and the development of magnetic materials (Hureau et al., 2008).

作用機序

将来の方向性

Trifluoromethylpyridines, such as “3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine”, have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

特性

IUPAC Name |

3-chloro-N-propyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h4-5H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKYUCYLTWSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)

![Ethyl 2,5-dimethyl-4-[(E)-2-nitrovinyl]-1H-pyrrole-3-carboxylate](/img/structure/B1438540.png)

![8-Methyl-6-phenyl-5,6-dihydro-4H-thieno[2,3-e]indazole-2-carboxylic acid](/img/structure/B1438541.png)